PDM2

概要

説明

準備方法

合成経路と反応条件: PDM2は、ヒドロキシル基を塩素に置換する一連の化学反応によって合成できます。 反応条件には、通常、ジメチルスルホキシド(DMSO)などの溶媒と、所望の化学修飾を実現するための特定の試薬が含まれます .

工業生産方法: this compoundの工業生産には、実験室設定で使用されている合成経路をスケールアップすることが含まれます。 これには、化合物の高収率と純度を確保するために、反応条件を最適化することが含まれます。 このプロセスには、大規模反応器の使用、精密な温度制御、および効率的な精製技術を使用して、this compoundをバルク量で生産することが含まれる場合があります .

化学反応の分析

反応の種類: PDM2は、ヒドロキシル基が塩素に置き換えられる置換反応など、さまざまな化学反応を起こします。 この修飾は、アリール炭化水素受容体に対する親和性を大幅に向上させますが、エストロゲン受容体への結合を廃止します .

一般的な試薬と条件: this compoundの合成に使用される一般的な試薬には、レスベラトロール、塩素源、DMSOなどの溶媒が含まれます。 反応条件には、通常、制御された温度と、置換反応を促進する触媒の使用が含まれます .

生成される主な生成物: これらの反応から生成される主な生成物はthis compoundであり、アリール炭化水素受容体に対する高い親和性と、エストロゲン受容体に対する親和性の欠如によって特徴付けられます。 この選択的な結合により、this compoundは科学研究における貴重なツールとなっています .

科学研究への応用

This compoundは、化学、生物学、医学、産業の分野で、科学研究に幅広く応用されています。 化学においては、アリール炭化水素受容体の役割をさまざまな生化学的経路で研究するための選択的アンタゴニストとして使用されます . 生物学においては、this compoundは、植物における葉緑体発生と遺伝子発現の調節を調査するために使用されます . 医学では、アリール炭化水素受容体が関与する状態に対する潜在的な治療薬として役立ちます . さらに、this compoundは、新しい材料や化合物の開発のための産業用途で使用されています .

科学的研究の応用

PDM2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a selective antagonist to study the role of the aryl hydrocarbon receptor in various biochemical pathways . In biology, this compound is utilized to investigate the regulation of chloroplast development and gene expression in plants . In medicine, it serves as a potential therapeutic agent for conditions involving the aryl hydrocarbon receptor . Additionally, this compound is used in industrial applications for the development of new materials and compounds .

作用機序

PDM2は、アリール炭化水素受容体に選択的に結合することで効果を発揮し、その活性を阻害します。 この結合は、受容体が天然のリガンドと相互作用することを防ぎ、遺伝子発現の変化とさまざまな生物学的プロセスの調節につながります . This compoundの分子標的には、葉緑体発生に関与する遺伝子と、アリール炭化水素受容体によって調節されるその他の経路が含まれます .

類似化合物の比較

This compoundは、アリール炭化水素受容体に対する高い親和性と、エストロゲン受容体に対する親和性の欠如においてユニークです。 類似の化合物には、レスベラトロールとその誘導体があり、これらもアリール炭化水素受容体と相互作用しますが、親和性は低くなります . 同様の特性を持つ他の化合物には、さまざまな塩素化レスベラトロール誘導体があり、これらは異なるレベルの選択性と効力を示します .

参考文献

類似化合物との比較

PDM2 is unique in its high affinity for the aryl hydrocarbon receptor and its lack of affinity for the estrogen receptor. Similar compounds include resveratrol and its derivatives, which also interact with the aryl hydrocarbon receptor but with lower affinity . Other compounds with similar properties include various chlorinated derivatives of resveratrol, which exhibit different levels of selectivity and potency .

References

生物活性

PDM2, a compound identified in various biological studies, exhibits significant activity across multiple biological contexts, particularly in relation to plant development and viral inhibition. This article reviews the biological activity of this compound, focusing on its role in chloroplast development in plants and its inhibitory effects on hepatitis B virus (HBV) replication.

1. Role of this compound in Plant Development

Chloroplast Development and Gene Expression

Recent research has highlighted this compound's involvement in chloroplast development, specifically through its regulation of plastid gene expression. A study demonstrated that this compound interacts with multiple organellar RNA editing factors, significantly affecting RNA editing efficiency at various sites within plastids. This interaction is crucial for the normal development of chloroplasts, as functional deterioration of this compound leads to impaired accumulation of plastid-encoded gene transcripts and RNA editing processes. Consequently, this impairment results in defective thylakoid membrane stack development, which ultimately hinders plant growth and development .

Table 1: Effects of this compound on Chloroplast Development

| Parameter | Observation |

|---|---|

| RNA Editing Efficiency | Decreased with dysfunctional this compound |

| Accumulation of Gene Transcripts | Significantly impaired |

| Thylakoid Membrane Development | Defective structure observed |

| Overall Plant Development | Blocked due to this compound dysfunction |

2. Inhibition of Hepatitis B Virus (HBV)

This compound has also been identified as a potential therapeutic agent against HBV. In a screening study involving 1120 compounds, this compound demonstrated notable inhibitory activity against HBV replication, with an IC50 value of 14.4 ± 7.7 μM. This suggests that this compound effectively inhibits HBV replication rather than interfering with the viral entry process. Surface plasmon resonance analysis confirmed a specific interaction between this compound and the reverse transcriptase (RT) domain of the HBV polymerase .

Table 2: Inhibitory Activity of this compound Against HBV

| Parameter | Value |

|---|---|

| IC50 (μM) | 14.4 ± 7.7 |

| Target Interaction | RT domain of HBV polymerase |

| Effectiveness against Variants | Similar for wild-type and resistant strains |

Case Study: Impact on Plant Growth

A case study involving Arabidopsis thaliana mutants lacking functional this compound revealed significant growth defects correlated with the observed disturbances in chloroplast development. The study employed genetic and molecular analyses to establish a direct link between this compound function and chloroplast biogenesis.

Research Findings on Viral Inhibition

In another study focusing on antiviral properties, researchers found that combining this compound with existing nucleos(t)ide analogs resulted in an additive effect on HBV inhibition. This finding suggests that this compound could be developed further as part of a combination therapy for more effective treatment strategies against HBV .

特性

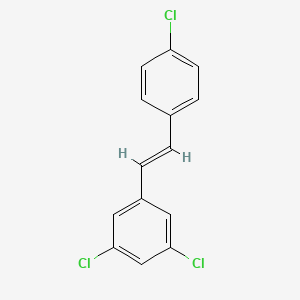

IUPAC Name |

1,3-dichloro-5-[(E)-2-(4-chlorophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYNPQVCVQVODQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。